6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Description
6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H10F3N5OS and its molecular weight is 389.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds similar to “6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile” often target enzymes or receptors in the body. For example, they might bind to a specific protein or enzyme and alter its function .
Mode of Action
Once the compound binds to its target, it could inhibit the target’s activity, enhance it, or modify it in some other way. This interaction can lead to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .
Result of Action
The ultimate effects of the compound’s action would depend on the specific cellular processes it influences. These effects could range from changes in cell growth and proliferation to alterations in cell death .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These factors might include pH, temperature, and the presence of other molecules .
Biological Activity
The compound 6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (CAS No. 1048915-54-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H11N5OS
- Molecular Weight : 321.36 g/mol
- Structure : The compound features a pyrimidine ring substituted with various functional groups, including thienyl and trifluoromethyl moieties, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biological systems.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit antimicrobial properties. A study focusing on similar pyrimidine derivatives found that compounds with thienyl and trifluoromethyl substitutions showed significant inhibitory effects against bacterial strains, suggesting that the target compound may also possess antimicrobial activity .
2. Inhibition of Type III Secretion System
A related class of compounds has been shown to inhibit the Type III secretion system (T3SS) in Salmonella enterica. This mechanism is critical for bacterial virulence and pathogenesis. The structural characteristics of the target compound suggest it could interfere with protein-protein interactions essential for T3SS functionality . The presence of the thienyl group may enhance this inhibitory effect due to its electron-withdrawing properties.
3. Anticancer Potential
Compounds similar to the target structure have been explored for their anticancer properties. The presence of the trifluoromethyl group is often associated with increased potency and selectivity in targeting cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antimicrobial Effects : A series of pyrimidine derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with thienyl and trifluoromethyl substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that certain pyrimidine derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of cyclin D1 expression .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-amino-2-oxo-5-(thiophen-3-ylmethylideneamino)-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5OS/c18-17(19,20)11-2-1-3-12(6-11)25-15(22)14(13(7-21)24-16(25)26)23-8-10-4-5-27-9-10/h1-6,8-9H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDKRVGVXAACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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